molecular formula C17H16N2O2S B2896080 N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-carboxamide CAS No. 898454-46-1

N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-carboxamide

Cat. No. B2896080
CAS RN: 898454-46-1
M. Wt: 312.39
InChI Key: CMUQXWGMFHSSBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-carboxamide” is a complex organic compound. It contains a pyrroloquinoline core, which is a bicyclic system with a pyrrole ring fused to a quinoline . The molecule also features a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused ring system of the pyrroloquinoline, the thiophene ring, and the carboxamide group. The presence of the carboxamide group could lead to the formation of hydrogen bonds, influencing the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. The carboxamide could participate in condensation or hydrolysis reactions, while the aromatic rings could undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely make the compound relatively stable and possibly planar. The carboxamide group could form hydrogen bonds, influencing solubility .

Scientific Research Applications

Polymorphic Modifications and Diuretic Properties

One study highlights the discovery of polymorphic modifications of a compound with strong diuretic properties, potentially useful as a new hypertension remedy. This research underscores the significance of understanding polymorphic forms for the development of pharmaceutical agents, offering insights into how different crystal structures of a compound can influence its physical properties and, by extension, its biological efficacy (Shishkina et al., 2018).

Synthesis and Reactivity in Organic Chemistry

Another aspect of research focuses on the synthesis and reactivity of compounds bearing the thiophene moiety, similar to the one . Studies detail the condensation reactions, electrophilic substitution reactions, and methods to generate thioamides and their oxidized products. Such research sheds light on synthetic pathways and reactivity profiles that could be pertinent when considering the synthesis or functionalization of N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-carboxamide (Aleksandrov et al., 2020).

Photophysical Properties and Material Science Applications

Investigations into the photophysical properties of pyrrolo- and indolo[1,2-a]quinolines reveal potential applications in material science, such as organic light-emitting diodes (OLEDs) or photovoltaic cells. By understanding the light-absorption and emission characteristics of these compounds, researchers can develop new materials with desirable optical properties (Kiruthika et al., 2014).

Drug Development and Biological Activity

The synthesis and evaluation of compounds for biological activities, such as antimicrobial or anticancer properties, represent a crucial area of research. Studies demonstrate the creation of novel compounds with potential therapeutic benefits, including the development of new antibacterial agents or the investigation of compounds with cytotoxic activities against cancer cell lines. This research indicates the broader potential of N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-carboxamide in drug development and therapeutic applications (Mudududdla et al., 2015).

Future Directions

Future research could focus on synthesizing this compound and studying its properties. Given the biological activity of many similar heterocyclic compounds, it could be interesting to explore potential pharmaceutical applications .

properties

IUPAC Name

N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-10-13-9-12(18-16(20)14-5-3-7-22-14)8-11-4-2-6-19(15(11)13)17(10)21/h3,5,7-10H,2,4,6H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUQXWGMFHSSBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.